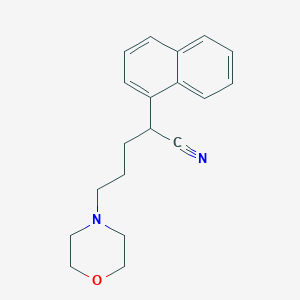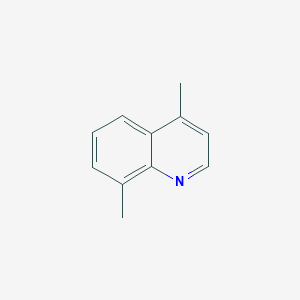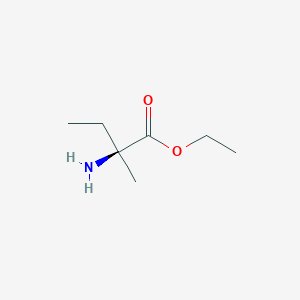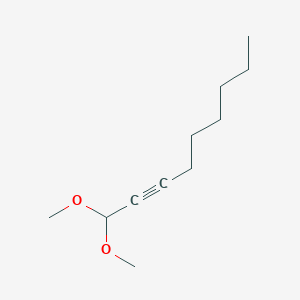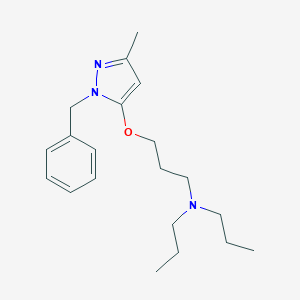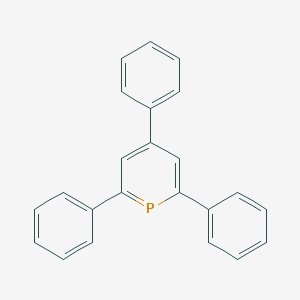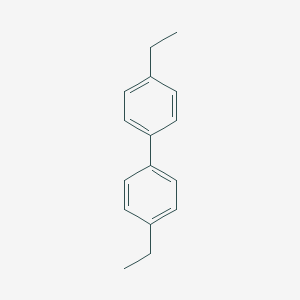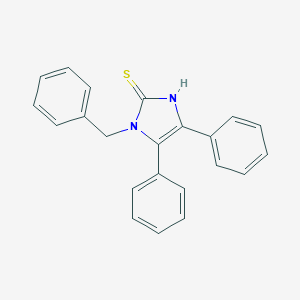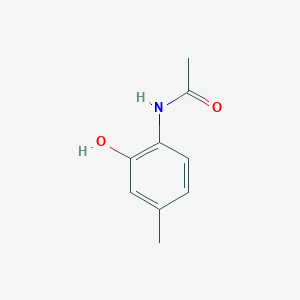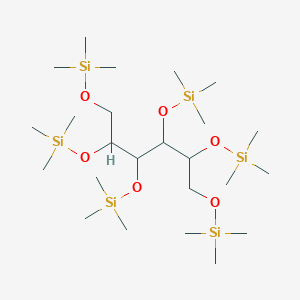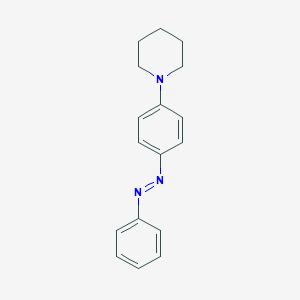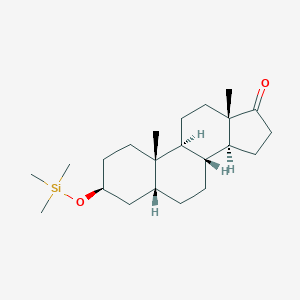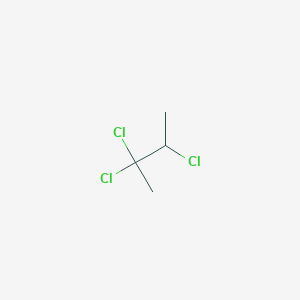
2,2,3-Trichlorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trichlorobutane is a chemical compound that belongs to the family of chlorinated hydrocarbons. It is a colorless, flammable liquid that is widely used in scientific research. This compound is synthesized by the reaction of 1,3-dichlorobutane with chlorine gas in the presence of a catalyst.
Mecanismo De Acción
The mechanism of action of 2,2,3-Trichlorobutane is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes in the body. It may also interfere with the normal functioning of cell membranes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,2,3-Trichlorobutane are not well studied. However, it is known that this compound can cause liver damage and other toxic effects in animals. It may also have carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2,3-Trichlorobutane in lab experiments include its high purity and stability. It is also readily available and relatively inexpensive. However, the limitations of using this compound include its toxicity and potential health hazards. Special precautions must be taken when handling this compound to avoid exposure.
Direcciones Futuras
There are several future directions for research on 2,2,3-Trichlorobutane. One area of research could be the development of safer and more effective alternatives to this compound. Another area of research could be the study of its potential health effects in humans. Additionally, more research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 2,2,3-Trichlorobutane is a widely used chemical compound in scientific research. It is synthesized by the reaction of 1,3-dichlorobutane with chlorine gas in the presence of a catalyst. This compound has several scientific research applications, including its use as a solvent and a reagent. However, it is important to be aware of its potential health hazards and to take special precautions when handling this compound. Further research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
2,2,3-Trichlorobutane is synthesized by the reaction of 1,3-dichlorobutane with chlorine gas in the presence of a catalyst. The reaction takes place at a temperature of 150-200°C and a pressure of 10-20 atm. The catalyst used in this reaction is usually iron or aluminum chloride.
Aplicaciones Científicas De Investigación
2,2,3-Trichlorobutane is widely used in scientific research as a solvent and a reagent. It is used in the synthesis of organic compounds and in the purification of proteins and nucleic acids. This compound is also used in the production of insecticides, herbicides, and other agricultural chemicals.
Propiedades
Número CAS |
10403-60-8 |
|---|---|
Nombre del producto |
2,2,3-Trichlorobutane |
Fórmula molecular |
C4H7Cl3 |
Peso molecular |
161.45 g/mol |
Nombre IUPAC |
2,2,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3 |
Clave InChI |
UNTJXPFYXVCMFE-UHFFFAOYSA-N |
SMILES |
CC(C(C)(Cl)Cl)Cl |
SMILES canónico |
CC(C(C)(Cl)Cl)Cl |
Sinónimos |
2,2,3-Trichlorobutane. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



